[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

Carbohydrate Chemistry Nucleophilic Displacement Regioselective Synthesis

Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7) is a per-benzylated methyl galactopyranoside building block widely used in carbohydrate chemistry. It belongs to the class of protected monosaccharide synthons, where the benzyl ethers at O-2, O-3, and O-4 serve as stable, yet selectively removable, protecting groups.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
CAS No. 55094-38-7
Cat. No. B12058915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
CAS55094-38-7
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28+/m1/s1
InChIKeyMOKYEUQDXDKNDX-JYIVOWJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,4-Tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7): Core Chemical Identity for Procurement Decisions


Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7) is a per-benzylated methyl galactopyranoside building block widely used in carbohydrate chemistry [1]. It belongs to the class of protected monosaccharide synthons, where the benzyl ethers at O-2, O-3, and O-4 serve as stable, yet selectively removable, protecting groups. The free hydroxymethyl group at C-6 is a key functional handle for oligosaccharide chain extension. This compound retains the intact D-galacto stereochemistry, which is crucial for applications requiring specific molecular recognition, such as galectin binding or assembly of biologically relevant glycan epitopes [2]. Its physical properties, including a melting point of 64-69 °C and high optical rotation, serve as important identity and purity markers for incoming material QC [1].

Why Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7) Cannot Be Substituted by Generic Analogs


Substituting the galacto-configured compound with the seemingly isomeric gluco analog (CAS 53008-65-4) introduces a single, yet critical, stereochemical change at C-4 that has profound consequences on chemical reactivity and biological function. In a key synthetic transformation, the galacto derivative's triflate uniquely undergoes intramolecular nucleophilic displacement to form a 3,6-anhydro ring, a pathway completely inaccessible to the gluco counterpart, which instead yields a simple 6-deoxy-6-C-sulfo product [1]. This stark difference in chemo- and regioselectivity can derail a planned synthetic route. Moreover, the galacto configuration is a non-negotiable requirement for engagement with galactoside-recognizing proteins like galectins; patents confirm that α-D-galactopyranose compounds, and not their gluco equivalents, demonstrate high affinity for these targets [2]. Therefore, treating these compounds as interchangeable generics is not scientifically valid and poses a significant risk to experimental reproducibility and project timelines.

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7)


Divergent Chemoselectivity in Triflate Displacement vs. Gluco Analog

Treatment of the 6-O-triflate derivative of the target compound results in intramolecular nucleophilic attack by O-4, yielding a 3,6-anhydro-α-D-galactopyranoside as the sole product. In contrast, the identical transformation on the structurally corresponding methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (the closest analog, differing only in C-4 stereochemistry) yields the intermolecular displacement product, methyl 6-deoxy-6-C-sulfo-α-D-glucopyranoside. This divergent outcome, driven by the axial versus equatorial orientation at C-4, demonstrates a fundamental and quantifiable difference in chemical behavior [1].

Carbohydrate Chemistry Nucleophilic Displacement Regioselective Synthesis

High Optical Rotation for Identity and Enantiomeric Purity Confirmation vs. Gluco Analog

The specific optical rotation provides a rapid, non-destructive quality control assay to distinguish the target compound from its closest isomer. The target compound exhibits a significantly higher positive rotation compared to the gluco analog [1]. This large difference, well beyond typical lot-to-lot variability, allows for immediate identity verification and detection of cross-contamination or mislabeling by the gluco isomer.

Quality Control Chiral Purity Analytical Chemistry

Distinct Melting Point for Identity Confirmation vs. Gluco Analog

The melting point is a routine QC parameter for solid chemical intermediates. Although the molecular weights are identical, the different crystal packing of the galacto and gluco isomers results in measurable differences in their melting ranges. The target compound's reported melting point range (e.g., 64-69 °C ) versus the sharper melting point of the gluco analog (65-67 °C ) provides a simple, instrument-agnostic method for initial identity assessment.

Purity Analysis Material Characterization Procurement Specification

Essential Galacto-Stereochemistry for Biological Target Engagement vs. Gluco Isosteres

In the field of galectin inhibitor design, the α-D-galactopyranose scaffold, to which this compound's stereochemistry is locked, is a fundamental pharmacophoric requirement. Patents on novel galectin inhibitors explicitly claim α-D-galactopyranose compounds, highlighting that this specific configuration achieves unexpectedly high affinity for galectin-3, a key target in fibrosis and cancer [1]. Furthermore, studies on α-galactosidase inhibition identify methyl α-D-galactopyranoside as the most potent inhibitor among tested glycosides, with Ki values of 0.82 and 1.12 mmol L−1, demonstrating a clear preference for the galacto configuration [2]. The gluco analog is structurally incapable of making the critical hydrogen-bond network required for this activity, making the target compound irreplaceable as a synthetic precursor for these probes and therapeutics.

Chemical Biology Glycomimetics Galectin Inhibition

Best Application Scenarios for Methyl 2,3,4-Tri-O-benzyl-α-D-galactopyranoside (CAS 55094-38-7)


Synthesis of 3,6-Anhydro-α-D-galactose-Containing Oligosaccharides via Regioselective Intramolecular Displacement

The unique ability of this compound's 6-O-triflate to undergo clean intramolecular nucleophilic attack to form a 3,6-anhydro bridge, a property absent in the gluco analog, makes it the sole viable precursor for introducing 3,6-anhydro-α-D-galactopyranoside motifs [1]. This motif is found in agars, carrageenans, and other sulfated polysaccharides of marine origin. Synthesis of these glycomaterials is not achievable with other commercially available benzylated methyl glycosides, directly justifying the specific procurement of CAS 55094-38-7 for this purpose.

Precursor for High-Affinity α-D-Galactopyranoside Galectin Inhibitors

For medicinal chemistry programs targeting galectin-3, the compound's D-galacto stereochemistry is an absolute requirement for the resulting inhibitors to achieve high affinity for the carbohydrate-recognition domain [2]. The protected building block is used to construct complex aryl-substituted galactosides through selective deprotection and functionalization of the 6-OH group, followed by global debenzylation. Starting with any other sugar series would preclude engagement with the target, making CAS 55094-38-7 the mandatory starting material for this therapeutic class.

Quality Control Reference for Isomeric Identity of Benzylated Glycosides

Based on its distinct, high optical rotation ([α]22/D +90.0° in MeOH) compared to the corresponding gluco derivative ([α]20/D ~+25° in CHCl3) [3], this compound serves as an ideal positive control for developing chiral HPLC or polarimetric methods. Procurement and use of the pure galacto standard are necessary to set system suitability criteria and to validate analytical methods designed to detect trace gluco-isomer contamination in synthetic batches, ensuring product integrity.

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